molecular formula C8H6N2O3 B3253813 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 22772-39-0

5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B3253813
CAS No.: 22772-39-0
M. Wt: 178.14 g/mol
InChI Key: YEBVSLLXIBODFN-UHFFFAOYSA-N
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Description

5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is utilized to form the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and use of efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in THF at 40°C for 5-7 hours.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can yield tri-substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can be further functionalized to create a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

5-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-2-4-1-5(8(12)13)10-6(4)3-9-7/h1-3,10H,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBVSLLXIBODFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CNC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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